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Compound of Interest

Compound Name:
Tenofovir-C3-O-C15-CF3

ammonium

Cat. No.: B13914339 Get Quote

Disclaimer: Direct, published synthesis pathways for "Tenofovir-C3-O-C15-CF3 ammonium"

are not readily available in the public domain. The following technical guide presents a

plausible, hypothetical synthesis pathway constructed from established principles of Tenofovir

prodrug chemistry, drawing parallels from the synthesis of related compounds like Tenofovir

Alafenamide (TAF) and other lipid phosphonate prodrugs. This document is intended for

research and development professionals and should be treated as a theoretical framework.

Introduction
Tenofovir, an acyclic nucleotide phosphonate analogue of adenosine monophosphate, is a

potent reverse transcriptase inhibitor. Its clinical utility, however, is hampered by poor oral

bioavailability due to its dianionic nature at physiological pH. To overcome this limitation,

various prodrug strategies have been developed, most notably Tenofovir Disoproxil Fumarate

(TDF) and Tenofovir Alafenamide (TAF). These prodrugs mask the phosphonate group,

enhancing cell permeability and leading to higher intracellular concentrations of the active

Tenofovir diphosphate.

This whitepaper outlines a hypothetical synthesis for "Tenofovir-C3-O-C15-CF3 ammonium,"

a novel investigational prodrug of Tenofovir. The structure, inferred from its name, suggests a

Tenofovir core linked via a C3-linker to a C15 lipid chain terminating in a trifluoromethyl group,

with the final product in an ammonium salt form. This lipophilic modification is a common

strategy to improve drug absorption and cellular uptake.
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Retrosynthetic Analysis
A plausible retrosynthetic analysis of the target molecule suggests a convergent synthesis

strategy. The key disconnection would be the formation of the phosphonamidate bond, a

common step in the synthesis of ProTide (Pro-drug nucleotide) derivatives like TAF. The lipid

side chain (C3-O-C15-CF3) would be synthesized separately and then coupled with a suitable

Tenofovir precursor.

Key Precursors:

P1: Tenofovir Precursor: A suitably protected (R)-9-[2-(phosphonomethoxy)propyl]adenine

(PMPA or Tenofovir) derivative. A common intermediate is the phenyl-protected

phosphonate.

P2: Lipidic Amino Acid Ester: A C15 lipid alcohol with a terminal trifluoromethyl group,

esterified to an amino acid (e.g., Alanine) which is then coupled to the C3 linker. For this

hypothetical pathway, we will simplify and assume a direct coupling of a lipid alcohol to a

phosphonochloridate intermediate.

Proposed Synthesis Pathway
The proposed forward synthesis is a multi-step process involving the preparation of the key

intermediates followed by their coupling and final deprotection/salt formation.

Step 1: Synthesis of the Trifluoromethylated Lipid Alcohol (Intermediate A)

The synthesis of the C15-CF3 alcohol would likely start from a long-chain carboxylic acid or

ester, which is then subjected to trifluoromethylation and reduction.

Step 2: Synthesis of the C3-Linked Lipid Alcohol (Intermediate B)

Intermediate A would be coupled to a C3 linker, such as 3-bromopropanol, under Williamson

ether synthesis conditions.

Step 3: Preparation of the Tenofovir Phosphonochloridate Intermediate (Intermediate D)

Tenofovir (PMPA) is first converted to its phenyl-protected form (Intermediate C) using phenol

and a suitable coupling agent. This intermediate is then converted to a highly reactive
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phosphonochloridate (Intermediate D) using an agent like thionyl chloride or oxalyl chloride.

Step 4: Coupling of Intermediates B and D

The lipid alcohol (Intermediate B) is coupled with the Tenofovir phosphonochloridate

(Intermediate D) in the presence of a non-nucleophilic base to form the protected prodrug.

Step 5: Final Deprotection and Salt Formation

The phenyl protecting group is removed, and the final compound is isolated as an ammonium

salt.

Experimental Protocols (Hypothetical)
4.1. Synthesis of Phenyl-Protected Tenofovir (Intermediate C)

To a stirred suspension of Tenofovir (PMPA) (1 equiv.) in anhydrous pyridine at 0 °C, add

triphenyl phosphite (3 equiv.).

Allow the reaction to warm to room temperature and stir for 12 hours.

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl

acetate).

Purify the crude product by column chromatography to yield the desired phenyl-protected

Tenofovir.

4.2. Synthesis of the Tenofovir Phosphonochloridate (Intermediate D)

Dissolve Intermediate C (1 equiv.) in anhydrous dichloromethane.

Add oxalyl chloride (1.5 equiv.) and a catalytic amount of DMF.

Stir the reaction at room temperature for 2 hours until gas evolution ceases.

The resulting solution of the phosphonochloridate is used immediately in the next step.

4.3. Coupling and Final Product Formation
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To a solution of the C3-O-C15-CF3 alcohol (Intermediate B) (1.2 equiv.) and N,N-

Diisopropylethylamine (DIPEA) (2 equiv.) in anhydrous dichloromethane at -78 °C, add the

freshly prepared solution of Intermediate D dropwise.

Allow the reaction to slowly warm to room temperature and stir for 16 hours.

Wash the reaction mixture with saturated ammonium chloride solution.

The organic layer is dried and concentrated. The crude product is then treated with a solution

of ammonia in methanol to form the final ammonium salt.

Purify by preparative HPLC to obtain Tenofovir-C3-O-C15-CF3 ammonium.

Data Presentation
Table 1: Hypothetical Reaction Yields and Purity
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Step Product
Starting
Material

Molecul
ar
Weight (
g/mol )

Theoreti
cal Yield
(g)

Actual
Yield (g)

Yield
(%)

Purity
(HPLC)

1
Intermedi

ate A

15-

Bromope

ntadecan

oic acid

323.33 - - - >95%

2
Intermedi

ate B

Intermedi

ate A
- - - - >95%

3
Intermedi

ate C

Tenofovir

(PMPA)
287.21 36.3 29.8 82 >98%

4
Protected

Prodrug

Intermedi

ate C & B
- - -

65

(coupling

)

>90%

5
Final

Product

Protected

Prodrug
640.72 - -

90

(deprotec

tion/saltin

g)

>99%

Note: Data is hypothetical and for illustrative purposes only.

Visualizations
Diagram 1: Retrosynthetic Analysis of Tenofovir-C3-O-C15-CF3 Ammonium
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Caption: Retrosynthetic pathway for the target molecule.

Diagram 2: Proposed Forward Synthesis Workflow
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Caption: Overall workflow for the proposed synthesis.

Conclusion
The synthesis of "Tenofovir-C3-O-C15-CF3 ammonium" is a challenging but feasible

endeavor that builds upon the well-established chemistry of Tenofovir prodrugs. The proposed

pathway, while hypothetical, provides a logical and scientifically sound approach for the

creation of this novel compound. Further research and development would be required to

optimize reaction conditions, purify intermediates, and fully characterize the final product. This

theoretical framework serves as a starting point for researchers and drug development

professionals interested in exploring next-generation lipophilic prodrugs of Tenofovir.

To cite this document: BenchChem. [Hypothetical Synthesis of Tenofovir-C3-O-C15-CF3
Ammonium: A Technical Whitepaper]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13914339#tenofovir-c3-o-c15-cf3-ammonium-
synthesis-pathway]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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